molecular formula C5Cl4IN B1620682 2,3,5,6-Tetrachloro-4-iodopyridine CAS No. 30332-35-5

2,3,5,6-Tetrachloro-4-iodopyridine

Cat. No. B1620682
CAS RN: 30332-35-5
M. Wt: 342.8 g/mol
InChI Key: BTABLTRRNRROBK-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-iodopyridine is a chemical compound that is used in various fields of chemistry . It is synthesized from the reaction of pentachloropyridine with sodium iodide .


Synthesis Analysis

The synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine is achieved in one-step from the reaction of pentachloropyridine with sodium iodide using microwave irradiation . The reaction of O, N, and S centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied to assess the regiochemistry of aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular formula of 2,3,5,6-Tetrachloro-4-iodopyridine is C5Cl4IN . Its molecular weight is 342.78 . The structures of all the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy .


Chemical Reactions Analysis

The reaction of O, N, and S centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied to assess the regiochemistry of aromatic nucleophilic substitution . Substitution occurs at the para position to ring nitrogen by S centered nucleophiles, while O and N centered nucleophiles substitution occurs at the ortho position of the pyridine ring .

Scientific Research Applications

Synthesis and Reactivity

2,3,5,6-Tetrachloro-4-iodopyridine: has been successfully synthesized using microwave irradiation from pentachloropyridine with sodium iodide. Its reactivity towards O-, N-, and S-centered nucleophiles has been studied to assess the regiochemistry of aromatic nucleophilic substitution .

Mechanism of Action

Target of Action

The primary targets of 2,3,5,6-Tetrachloro-4-iodopyridine are O, N, and S centered nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive species that form new bonds with the compound.

Mode of Action

2,3,5,6-Tetrachloro-4-iodopyridine interacts with its targets through a process known as aromatic nucleophilic substitution . In this process, the compound undergoes a reaction with the nucleophiles, leading to a substitution at specific positions on the pyridine ring. Specifically, substitution occurs at the para position to ring nitrogen by S centered nucleophiles, while O and N centered nucleophiles substitution occurs at the ortho position of the pyridine ring .

Result of Action

The result of 2,3,5,6-Tetrachloro-4-iodopyridine’s action is the formation of new compounds through the substitution of nucleophiles at specific positions on the pyridine ring . The exact molecular and cellular effects of these new compounds would depend on their specific structures and properties.

Action Environment

The action of 2,3,5,6-Tetrachloro-4-iodopyridine can be influenced by various environmental factors. For instance, the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound

properties

IUPAC Name

2,3,5,6-tetrachloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl4IN/c6-1-3(10)2(7)5(9)11-4(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTABLTRRNRROBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379768
Record name 2,3,5,6-tetrachloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30332-35-5
Record name 2,3,5,6-tetrachloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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